Cas no 2034278-83-4 (6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine)

6-{[1-(1H-Indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core linked to an indole moiety via a pyrrolidinyloxy bridge. Its molecular structure incorporates both aromatic and aliphatic components, offering potential versatility in medicinal chemistry applications. The dimethylamino group enhances solubility and bioavailability, while the indole carbonyl-pyrrolidine linkage may contribute to selective binding interactions. This compound is of interest in pharmaceutical research due to its scaffold, which is amenable to further derivatization for optimizing pharmacokinetic properties. Its synthetic route allows for precise modifications, making it a valuable intermediate in the development of biologically active molecules targeting specific receptors or enzymes.
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine structure
2034278-83-4 structure
Product Name:6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
CAS No:2034278-83-4
MF:C19H21N5O2
MW:351.4023
CID:5348633
Update Time:2025-10-19

6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • [3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone
    • (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
    • 6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
    • Inchi: 1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-15-6-8-24(12-15)19(25)14-4-3-13-5-7-21-16(13)9-14/h3-5,7,9-11,15,21H,6,8,12H2,1-2H3
    • InChI Key: OZJLIMWKXZANJH-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C(N(C([H])([H])[H])C([H])([H])[H])N=1)C1([H])C([H])([H])N(C(C2C([H])=C([H])C3C([H])=C([H])N([H])C=3C=2[H])=O)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 502
  • XLogP3: 2
  • Topological Polar Surface Area: 74.4

6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6488-2579-2μmol
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6488-2579-5μmol
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6488-2579-10μmol
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6488-2579-20μmol
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6488-2579-1mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
1mg
$81.0 2023-09-08
Life Chemicals
F6488-2579-2mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
2mg
$88.5 2023-09-08
Life Chemicals
F6488-2579-3mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
3mg
$94.5 2023-09-08
Life Chemicals
F6488-2579-4mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
4mg
$99.0 2023-09-08
Life Chemicals
F6488-2579-5mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
5mg
$103.5 2023-09-08
Life Chemicals
F6488-2579-10mg
6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034278-83-4
10mg
$118.5 2023-09-08

Additional information on 6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Research Brief on 6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS: 2034278-83-4)

The compound 6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS: 2034278-83-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of research has been the compound's interaction with specific protein targets, including kinases and G-protein-coupled receptors (GPCRs). Structural analysis reveals that the indole and pyrazine moieties play a critical role in binding affinity and selectivity. Computational docking studies have further supported these findings, highlighting the compound's potential as a modulator of key signaling pathways involved in cell proliferation and apoptosis.

In vitro and in vivo studies have demonstrated the compound's ability to inhibit tumor growth in various cancer cell lines, with notable efficacy in breast and lung cancer models. The compound's favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, has also been a focus of recent investigations. These properties make it a viable candidate for further development as an oral therapeutic agent.

Additionally, research has explored the compound's neuroprotective effects, particularly in models of Alzheimer's disease and Parkinson's disease. Preliminary data suggest that it may modulate neuroinflammation and oxidative stress, offering a novel approach to treating these debilitating conditions. However, further studies are needed to fully understand its therapeutic potential and safety profile.

In conclusion, 6-{[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine represents a multifaceted compound with significant promise in both oncology and neurology. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity, paving the way for clinical trials. This brief underscores the importance of continued investigation into this compound and its potential to address unmet medical needs.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.